molecular formula C11H10N2 B094442 4-(2-Pyridyl)aniline CAS No. 18471-73-3

4-(2-Pyridyl)aniline

Cat. No.: B094442
CAS No.: 18471-73-3
M. Wt: 170.21 g/mol
InChI Key: BXYRAPNURYRQSP-UHFFFAOYSA-N
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Description

This compound features a pyridine ring attached to an aniline group, making it a valuable intermediate in various chemical syntheses . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Pyridyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and an aryl halide . This method is favored for its mild reaction conditions and high yields. Another method involves the direct amination of 2-bromopyridine with aniline under catalytic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors has also been explored to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, aminopyridines, and other heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 4-(2-Pyridyl)aniline’s unique combination of a pyridine ring and an aniline group allows it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYRAPNURYRQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332666
Record name 4-(2-Pyridyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-73-3
Record name 4-(2-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.66 g, 12.1 mmol) in toluene (20 mL) and n-butanol (7 mL), a solution of 2-bromopyridine (0.991 g, 6.27 mmol) and Cs2CO3 (6.10 g, 18.7 mmol) in H2O (20 mL) was added. The mixture was degassed three times with Ar/vacuum cycle before being charged with Pd(Ph3P)4 (540 mg, 0.46 mmol, 7% mol). It was then heated at reflux under Ar overnight. The reaction mixture was allowed to cool at room temperature, and then in an ice-bath. The precipitates were collected, dried on vacuum to give a solid (0.840 g)
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
0.991 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Nitrophenyl)pyridine (1.10 g) and 10% Pd/C (300 mg) were dissolved suspended in 80 mL of an 8:1 solution of 30 mL of THF and 10 mL of ethanol under an atmosphere of dry N2. To this solution was added 1.0 mL of anhydrous hydrazine. The reaction mixture was stirred at room temperature overnight and then filtered. The filtrate was concentrated under vacuum. The residue was partitioned between dichloromethane and water and the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under vacuum. The residue was purified via silica gel chromatography to give 653.3 mg of 4-(pyridin-2-yl)benzenamine.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 3-methoxy-4-pyridin-2-ylaniline (130 mg, 0.65 mmol) and 2-nitrobenzaldehyde (100 mg, 0.65 mmol) in toluene (1 mL) was heated to 60° C. for 12 h and the reaction mixture was concentrated to afford 3-methoxy-N-[2-nitrophenyl)methylidene]-4-pyridin-2-ylaniline. The 3-methoxy-N-[2-nitrophenyl)methylidene]-4-pyridin-2-ylaniline was dissolved in freshly distilled triethylphosphite (1.1 mL) and was heated to 110° C. for 5 h under an atmosphere of nitrogen. The reaction was cooled to 60° C. and the triethylphosphite was distilled off leaving a residue which was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (1:9 to 3:2) to afford the desired 2-(3-methoxy-4-pyridin-2-ylphenyl)-2H-indazole. 1H NMR (CDCl3, 500 MHz) δ 8.74 (m, 1H), 8.50 (s, 1H), 7.99 (d, 1H), 7.92 (dt, 1H), 7.83 (d, 1H), 7.75 (m, 3H), 7.52 (dd, 1H), 7.36 (ddd, 1H), 7.25, ddd, 1H), 7.14 (dd, 1H), 4.05 (s, 3H) ppm. 13C NMR (CDCl3, 125 MHz) δ 157.9, 154.9, 149.7, 149.5, 141.6, 135.7, 132.0, 128.4, 127.0, 125.1, 122.8, 122.5, 121.9, 120.6, 120.4, 117.8, 112.4, 104.7, 56.0 ppm. MS (ESI) 302 (M)+.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photophysical properties of cyclometalated platinum complexes containing 4-(2-pyridyl)aniline?

A1: The synthesized platinum complexes exhibit intense UV-Vis absorption and photoluminescence properties. [] For instance, the complex Pt(II) shows maximum UV-Vis absorption at 346 nm and photoluminescence at 537 nm. Interestingly, introducing a tert-butyl group to the phenyl ring in Pt(II) results in a red-shift of 7-13 nm for both absorption and emission wavelengths. [] These properties make these complexes potentially useful in applications like OLEDs and other optoelectronic devices.

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